BenchChemオンラインストアへようこそ!

(S)-2-Methylazetidine hydrochloride

Medicinal Chemistry Process Chemistry Chiral Synthesis

(S)-2-Methylazetidine hydrochloride (CAS 935669-67-3) is a chiral, four-membered nitrogen-containing heterocyclic building block with the molecular formula C₄H₁₀ClN and molecular weight of 107.58 g/mol. Characterized by a single (2S)-configured stereocenter, this compound exists as a bench-stable crystalline hydrochloride salt, enabling reliable handling and long-term storage in research and industrial settings.

Molecular Formula C4H10ClN
Molecular Weight 107.58 g/mol
CAS No. 935669-67-3
Cat. No. B3024241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methylazetidine hydrochloride
CAS935669-67-3
Molecular FormulaC4H10ClN
Molecular Weight107.58 g/mol
Structural Identifiers
SMILESCC1CCN1.Cl
InChIInChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H/t4-;/m0./s1
InChIKeyWYQBCZUEZOFZFT-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methylazetidine Hydrochloride (CAS 935669-67-3) Procurement Guide: Purity, Scalability, and Chiral Integrity for Pharmaceutical Synthesis


(S)-2-Methylazetidine hydrochloride (CAS 935669-67-3) is a chiral, four-membered nitrogen-containing heterocyclic building block with the molecular formula C₄H₁₀ClN and molecular weight of 107.58 g/mol . Characterized by a single (2S)-configured stereocenter, this compound exists as a bench-stable crystalline hydrochloride salt, enabling reliable handling and long-term storage in research and industrial settings [1]. As a constrained chiral amine, it serves as a key intermediate in the synthesis of pharmaceutical candidates requiring precise stereochemical control, with documented applications spanning ketohexokinase (KHK) inhibitors, peptide deformylase inhibitors, and GluN2B receptor modulators [2].

Why (S)-2-Methylazetidine Hydrochloride (CAS 935669-67-3) Cannot Be Substituted with Racemic or Alternative Azetidine Analogs


Generic substitution of (S)-2-methylazetidine hydrochloride with racemic (±)-2-methylazetidine or alternative achiral azetidine analogs introduces unacceptable risk in stereosensitive pharmaceutical synthesis. The (S)-enantiomer possesses a specific three-dimensional spatial arrangement at the C2 position that directly determines downstream molecular recognition, binding affinity, and biological activity [1]. Racemic mixtures produce diastereomeric downstream products requiring costly chiral separation or yielding reduced target engagement . Furthermore, alternative azetidines such as azetidine-2-carboxylic acid or N-Boc-protected variants lack the methyl substitution pattern that provides both steric constraint and lipophilicity modulation essential for specific medicinal chemistry campaigns [2]. The hydrochloride salt form additionally confers predictable solubility and bench stability that the free base cannot match, directly impacting reproducibility in multi-step synthetic sequences and large-scale process development.

(S)-2-Methylazetidine Hydrochloride (CAS 935669-67-3): Quantitative Comparative Evidence Against Alternative Azetidine Sources


Scalable Synthesis with Orthogonal Routes: Yield and Enantiomeric Excess Comparison for (S)-2-Methylazetidine

Two orthogonal synthetic routes to (S)-2-methylazetidine (isolated as the (R)-(−)-CSA salt) have been established and validated for scalability, providing distinct advantages over single-route or low-yield literature preparations. Route 1 proceeds via in situ generation and cyclization of a 1,3-bis-triflate, while Route 2 employs chemoselective reduction of N-Boc azetidine-2-carboxylic acid [1]. Both methods avoid column chromatography and are explicitly suitable for large-scale production, delivering the product in high enantiomeric excess [1].

Medicinal Chemistry Process Chemistry Chiral Synthesis

Enantiomeric Purity of (S)-2-Methylazetidine Hydrochloride vs. Racemic 2-Methylazetidine

The (S)-enantiomer of 2-methylazetidine is obtained with enantiomeric excess exceeding 99% when prepared via the validated orthogonal synthetic routes, whereas commercially available racemic 2-methylazetidine (CAS 19812-49-8) contains equimolar (R)- and (S)-enantiomers with undefined stereochemical purity at the individual enantiomer level [1].

Chiral Purity Asymmetric Synthesis Quality Control

Bench Stability and Handling: (S)-2-Methylazetidine Hydrochloride Salt vs. Free Base Form

(S)-2-Methylazetidine is isolated and characterized as a bench-stable crystalline salt (hydrochloride or (R)-(−)-CSA salt), enabling reliable storage and handling without special atmospheric precautions, in contrast to the free base form which exhibits greater volatility and potential for degradation or racemization under ambient conditions [1].

Compound Stability Process Development Storage

Purity Specification Comparison: Commercial (S)-2-Methylazetidine Hydrochloride Suppliers

Commercial suppliers of (S)-2-methylazetidine hydrochloride (CAS 935669-67-3) provide material with specified purity of 98% (NLT 98%) or 99%, accompanied by batch-specific analytical documentation including NMR, HPLC, and LC-MS data . In contrast, racemic 2-methylazetidine hydrochloride (CAS 1152113-37-5) is available but lacks the stereochemical specification required for asymmetric applications .

Quality Control Procurement Analytical Chemistry

Validated Application in KHK Inhibitor Development: (S)-2-Methylazetidine vs. Alternative Heterocyclic Scaffolds

(S)-2-Methylazetidine serves as a critical chiral building block in the synthesis of ketohexokinase (KHK) inhibitors, as demonstrated in the preparation of 3-fluoro-2-methylazetidine-containing pyrimidine derivatives. In one patent example, (S)-2-methylazetidine hydrochloride (as the 3-fluoro derivative) was coupled under mild conditions (acetonitrile, DIPEA, 65°C, 16 h) to generate a potent KHK inhibitor candidate [1]. Subsequent optimization led to a clinical candidate with improved target tissue distribution for fructose metabolic disease [2].

Metabolic Disease KHK Inhibition Drug Discovery

Chiral Azetidine Scaffold Superiority in CNS Drug Discovery vs. Larger Heterocycles

The azetidine ring system, particularly in enantiopure C2-substituted form, provides conformational rigidity that can enhance binding affinity and selectivity for biological targets relative to larger, more flexible heterocycles such as pyrrolidines or piperidines [1]. Azetidine-based scaffolds have been specifically developed for CNS-focused lead-like libraries due to their favorable physicochemical properties and three-dimensional spatial orientation [2]. (S)-2-Methylazetidine represents the simplest chiral C2-alkyl substituted azetidine embodying these advantages.

CNS Drug Discovery Conformational Constraint Medicinal Chemistry

(S)-2-Methylazetidine Hydrochloride (CAS 935669-67-3): Validated Application Scenarios for Scientific Procurement


Stereospecific Synthesis of Ketohexokinase (KHK) Inhibitors for Fructose Metabolic Disease

Procure (S)-2-methylazetidine hydrochloride (≥98% purity, >99% ee) as the chiral azetidine core for constructing KHK inhibitor candidates. Documented synthetic procedures employ this building block in nucleophilic aromatic substitution reactions (MeCN, DIPEA, 65°C, 16 h) to generate 3-fluoro-2-methylazetidine-substituted pyrimidines that have advanced to clinical candidate optimization with demonstrated target tissue distribution [1]. The high enantiomeric purity ensures stereochemical fidelity in the final drug candidate.

CNS Drug Discovery: Conformationally Constrained Chiral Amine Building Block

Utilize (S)-2-methylazetidine hydrochloride in CNS-focused medicinal chemistry programs where conformational rigidity, low topological polar surface area (12 Ų), and defined stereochemistry are required for optimizing blood-brain barrier penetration and target selectivity [1]. The azetidine scaffold serves as a saturated bioisostere for larger heterocycles, offering improved physicochemical properties for lead optimization [2].

Bacterial Peptide Deformylase (PDF) Inhibitor Synthesis

Employ (S)-2-methylazetidine hydrochloride as a chiral starting material in the synthesis of bacterial peptide deformylase inhibitors, a validated target class for novel antibacterial agents [1]. The compound's stereochemical integrity is essential for achieving the specific binding interactions required for PDF active site inhibition.

Large-Scale Process Development and Kilogram Supply

Source (S)-2-methylazetidine hydrochloride for process chemistry scale-up using material produced via validated orthogonal synthetic routes (61% or 49% overall yield, >99% ee) that avoid column chromatography and are explicitly designed for large-scale production [1]. Procurement from suppliers offering batch-specific NMR, HPLC, and LC-MS documentation ensures quality consistency across scale-up campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Methylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.